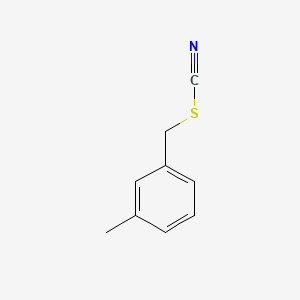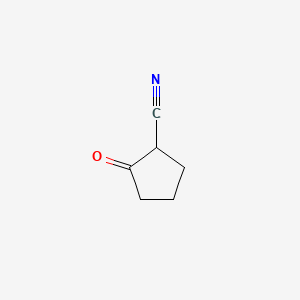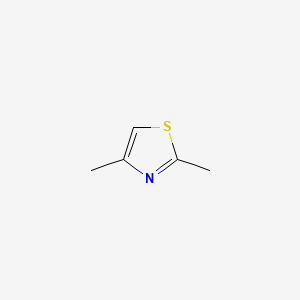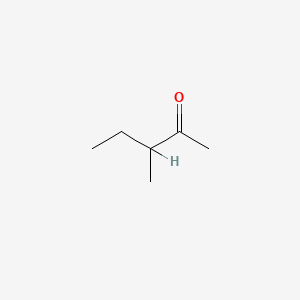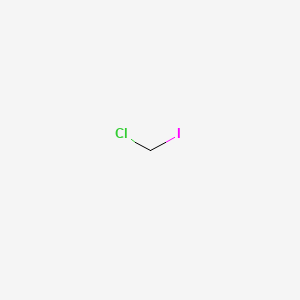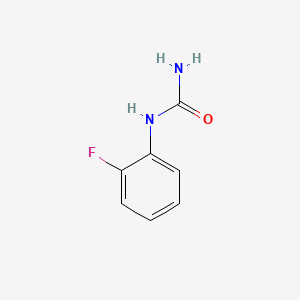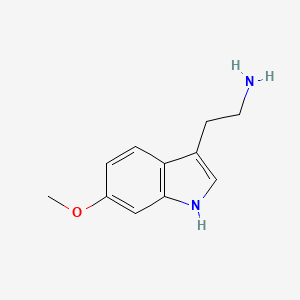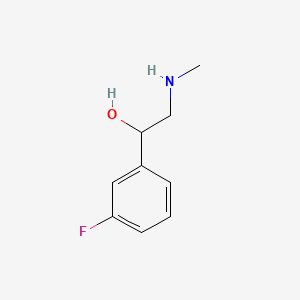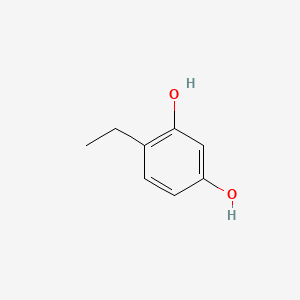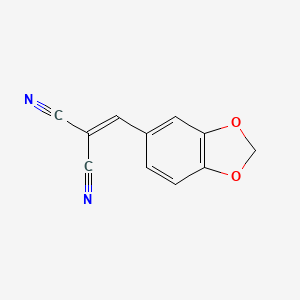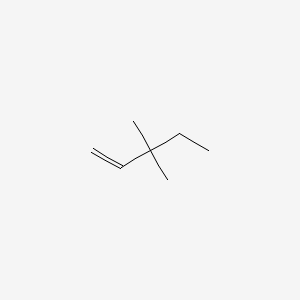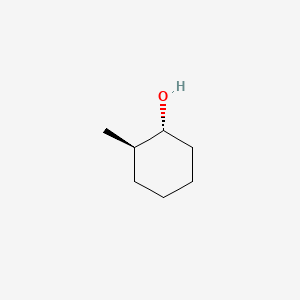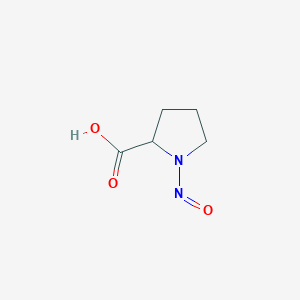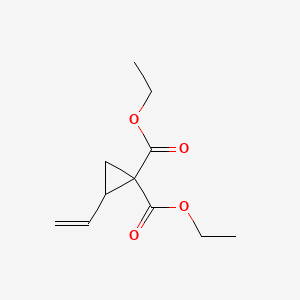
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Descripción general
Descripción
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile organic compound with many potential applications in the fields of chemistry and biology. It is a cyclic diester of cyclopropane-1,1-dicarboxylic acid, and is a clear, colorless liquid at room temperature. Its molecular formula is C11H16O4 .
Synthesis Analysis
The synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has been explored in several studies. For instance, one method involves the condensation of 1,4-dibromo-2-butene and ethyl sodiomalonate .Molecular Structure Analysis
The molecular structure of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is represented by the formula C11H16O4 . The InChI Key for this compound is UOQTXZICFVMERR-UHFFFAOYSA-N .Chemical Reactions Analysis
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has been involved in various chemical reactions. For instance, it has been used in the preparation of Vigabatri, a novel anti-epileptic drug . It has also been used in various polymerization processes.Physical And Chemical Properties Analysis
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has a molecular weight of 212.24 g/mol . It has a density of 1.0381 g/cm3 at a temperature of 425 °C . The boiling point is 69-72 °C at a pressure of 0.5 Torr .Aplicaciones Científicas De Investigación
1. Transition-Metal-Free [3+2] Dehydration Cycloaddition
- Application Summary: This research developed a Brønsted acid-catalyzed domino ring-opening cyclization transformation of donor-acceptor (D-A) cyclopropanes and 2-naphthols .
- Methods & Procedures: The procedure involved a formal [3+2] cyclization reaction that provided access to naphthalene-fused cyclopentanes without any transition-metal catalysts or additives .
- Results: The procedure was completed smoothly on a gram-scale to afford the corresponding product with comparable efficiency .
2. Photo-polymerizable, Low Shrinking Modular Construction Kit
- Application Summary: This research reported the successful development of a universal hydrogen bond (H-bond) concept, specific for bi-functional vinylcyclopropane (VCP) ester–amide derivatives .
- Methods & Procedures: The study involved the use of variable temperature NMR and FT-IR measurements to investigate uniformity within the intermolecular hydrogen bond strength .
- Results: The system provided an excellent control of high reactivity, nearly regardless of the chosen spacer-unit, offering the system a possible application as a modular construction kit for cross-linked networks with varied properties .
3. Anionic Polymerization
- Application Summary: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is utilized in various polymerization processes.
- Methods & Procedures: A study explored the anionic polymerization of this compound with sodium cyanide, resulting in polymers with pendant vinyl groups.
- Results: The study did not provide specific results or outcomes.
4. Ring-Opening Polymerization
- Application Summary: This research involved the ring-opening polymerization (ROP) of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates .
- Methods & Procedures: The ROP was catalyzed by SnCl4 under ambient conditions .
- Results: The ROP selectively afforded 1,5-addition polymers with Mn up to 12,600 in good to high yields .
5. UV Induced Hydrophosphination
- Application Summary: Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate underwent a hydrophosphination reaction with either a primary or secondary phosphine under photolytic conditions .
- Methods & Procedures: The reaction did not require a free radical initiator .
- Results: The resulting tertiary phosphines were derivatized using S8 to afford moisture and air stable ye .
6. Preparation of Vigabatrin
- Application Summary: Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate is used in the preparation of Vigabatrin, a novel anti-epileptic drug .
- Methods & Procedures: The specific methods and procedures for this application are not provided in the source .
- Results: The resulting product, Vigabatrin, is used as an anti-epileptic drug .
7. Additive for Coatings and Adhesives
- Application Summary: This compound can also be used as an additive for coatings and adhesives .
- Methods & Procedures: The specific methods and procedures for this application are not provided in the source .
- Results: The resulting product enhances the properties of coatings and adhesives .
8. Synthesis of Synthetically Useful Molecules
- Application Summary: This research demonstrated the synthetic application of the prepared product by its transformation into a variety of synthetically useful molecules .
- Methods & Procedures: The specific methods and procedures for this application are not provided in the source .
- Results: The resulting products are synthetically useful molecules .
9. Lewis Acid Catalysis
- Application Summary: This research involved the ring-opening polymerization (ROP) of cyclopropane derivatives catalyzed by Lewis acids .
- Methods & Procedures: The ROP catalyzed by SnCl4 under ambient conditions selectively affords 1,5-addition polymers with Mn up to 12,600 in good to high yields .
- Results: The obtained polymers show higher glass transition temperatures and better solubilities than the 1,7-addition polymer .
10. Additive for Coatings and Adhesives
- Application Summary: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate can be used as an additive for coatings and adhesives .
- Methods & Procedures: The specific methods and procedures for this application are not provided in the source .
- Results: The resulting product enhances the properties of coatings and adhesives .
Safety And Hazards
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQTXZICFVMERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998169 | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
CAS RN |
7686-78-4 | |
| Record name | 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)
